![molecular formula C₈₆H₁₂₄N₁₂O₁₈ B1150391 Dbco-(peg)3-VC-pab-mmae](/img/structure/B1150391.png)
Dbco-(peg)3-VC-pab-mmae
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Overview
Description
DBCO-(PEG)3-VC-PAB-MMAE is made by MMAE conjugated to DBCO-(PEG)3-vc-PAB linker. Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.
Scientific Research Applications
Application in High Efficacy ADCs
A study by Ochtrop et al. (2023) highlights the use of DBCO-(PEG)3-VC-PAB-MMAE in the development of antibody-drug conjugates (ADCs). These ADCs have a high drug-to-antibody ratio and exhibit excellent in vivo stability and antitumor activity, surpassing FDA-approved VC-PAB-MMAE ADCs like Adcetris in tumor xenograft models. This research underscores the potential of this compound in creating effective and stable ADCs for targeted cancer therapy (Ochtrop et al., 2023).
Role in Overcoming ADC Resistance
Yu et al. (2015) explored the development of new ADCs using this compound to overcome resistance to auristatin-based ADCs in non-Hodgkin lymphoma (NHL). They identified P-gp as a major driver of resistance to vc-MMAE–based conjugates and demonstrated the efficacy of alternative ADCs in resistant cell lines. This research indicates the compound's role in advancing cancer treatment, particularly in cases where resistance to existing therapies is a challenge (Yu et al., 2015).
Enhancing Tissue Engineering Scaffold Cellularization
Mao et al. (2019) utilized DBCO-modified polymers, including DBCO-(PEG)3, in tissue engineering to enhance scaffold cellularization. This application is critical in regenerative medicine, as it improves the in vivo integration and functionality of implanted scaffolds (Mao et al., 2019).
Advancing siRNA Delivery in Cancer Therapy
Klein et al. (2018) discussed the use of DBCO-(PEG)3 in the delivery of small interfering RNA (siRNA) for cancer therapy. Their research showed how this compound could be used to create targeted lipopolyplexes, demonstrating its potential in gene silencing and targeted cancer treatment (Klein et al., 2018).
Gene Delivery Vehicle Development
Schmieder et al. (2007) investigated the use of this compound in developing gene delivery vehicles. Their research aimed to overcome challenges such as cytotoxicity and rapid clearance associated with non-viral carriers. This study demonstrates the compound's utility in enhancing the efficiency and safety of gene therapy (Schmieder et al., 2007).
Differential MMAE Delivery from ADCs
Research by Okeley et al. (2014) on different linker systems for ADCs, including this compound, highlights its impact on the differential delivery of MMAE. This study provides insights into optimizing ADCs for increased efficacy in cancer treatment (Okeley et al., 2014).
properties
Molecular Formula |
C₈₆H₁₂₄N₁₂O₁₈ |
---|---|
Molecular Weight |
1613.97 |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |
InChI Key |
SXYWMLXUSVMZIA-RZDIXEDLSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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